Home > Products > Screening Compounds P110616 > Tetrabenzyl Miglustat
Tetrabenzyl Miglustat -

Tetrabenzyl Miglustat

Catalog Number: EVT-13983970
CAS Number:
Molecular Formula: C38H45NO4
Molecular Weight: 579.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tetrabenzyl Miglustat is a synthetic compound derived from miglustat, which is primarily used in the treatment of certain lysosomal storage disorders, particularly Gaucher disease type I and Niemann-Pick disease type C. It functions as a glucosylceramide synthase inhibitor, thereby reducing the synthesis of glycosphingolipids, which accumulate due to enzyme deficiencies associated with these diseases. This compound is categorized as a small molecule and has received approval for clinical use in various regions, including the United States and Europe .

Source and Classification

Tetrabenzyl Miglustat is classified under the category of organic compounds, specifically within the subclass of piperidines, which are characterized by a six-membered saturated ring containing one nitrogen atom and five carbon atoms. The compound is recognized for its role in substrate reduction therapy, aiming to decrease the accumulation of harmful substrates in lysosomes .

Synthesis Analysis

Methods

The synthesis of Tetrabenzyl Miglustat involves several chemical reactions that typically include:

  1. Alkylation: The introduction of benzyl groups to the miglustat core structure.
  2. Purification: Techniques such as recrystallization or chromatography are employed to isolate the desired product from by-products.

Technical Details

The synthesis process may vary depending on specific laboratory protocols, but key steps often include:

  • Reacting miglustat with benzyl chloride in the presence of a base to facilitate the alkylation.
  • Utilizing solvents like dimethylformamide or acetone for optimal reaction conditions.
  • Monitoring reaction progress via thin-layer chromatography to ensure complete conversion.
Molecular Structure Analysis

Structure

Tetrabenzyl Miglustat features a complex molecular structure characterized by multiple benzyl groups attached to the miglustat backbone. Its chemical structure can be represented as follows:

  • Molecular Formula: C₃₁H₃₅N₃O₃
  • Molecular Weight: Approximately 505.63 g/mol

Data

The compound exhibits chirality due to its iminosugar framework, which contributes to its biological activity. The specific arrangement of atoms influences its interaction with target enzymes.

Chemical Reactions Analysis

Reactions

Tetrabenzyl Miglustat undergoes various chemical reactions, primarily focusing on its inhibitory action against glucosylceramide synthase. Key reactions include:

  1. Inhibition Reaction: The binding of Tetrabenzyl Miglustat to glucosylceramide synthase prevents the formation of glucosylceramide.
  2. Substrate Interaction: The compound competes with natural substrates, effectively reducing their availability for enzymatic conversion.

Technical Details

The inhibitory potency can be quantified using parameters such as IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. For Tetrabenzyl Miglustat, this value is critical for understanding its efficacy in clinical applications .

Mechanism of Action

Tetrabenzyl Miglustat acts as a competitive inhibitor of glucosylceramide synthase. By binding reversibly to the active site of this enzyme, it reduces the synthesis rate of glycosphingolipids. This mechanism is crucial for patients with Gaucher disease type I and Niemann-Pick disease type C, where substrate accumulation leads to severe pathological consequences.

Process and Data

Through substrate reduction therapy, Tetrabenzyl Miglustat allows residual enzyme activity to manage substrate levels effectively, mitigating symptoms associated with these lysosomal storage disorders . Clinical trials have demonstrated improvements in hematologic parameters and organ volumes in treated patients .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Relevant analyses include spectroscopic techniques (e.g., NMR, IR) that confirm structural integrity and purity during synthesis .

Applications

Tetrabenzyl Miglustat has significant applications in medical science, particularly:

  • Treatment of Gaucher Disease Type I: It is used when enzyme replacement therapy is not an option.
  • Management of Niemann-Pick Disease Type C: Approved for treating neurological manifestations associated with this condition.
  • Research Tool: Investigated for potential applications in other metabolic disorders involving glycosphingolipid metabolism.
Synthesis and Structural Optimization of Tetrabenzyl Miglustat [1] [4] [7]

Synthetic Pathways for Benzyl-Protected Miglustat Derivatives

Tetrabenzyl miglustat ((2R,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine) serves as a critical synthetic intermediate in the production of miglustat (Zavesca®), a therapeutic agent for lysosomal storage disorders. The synthesis hinges on multi-step benzylation strategies to protect hydroxyl groups on the miglustat precursor’s piperidine ring. Three principal methodologies dominate:

  • Williamson Ether Synthesis: Deprotonation of hydroxyl groups using sodium hydride (NaH) in anhydrous DMF or THF, followed by nucleophilic attack on benzyl bromide (BnBr). This method achieves yields of 85–92% but requires strict anhydrous conditions to prevent side reactions [1] [3]. Catalytic additives like tetra-n-butylammonium iodide accelerate the reaction, reducing typical reaction times from 24 hours to 165 minutes [5].
  • Acid-Catalyzed Benzylation: For acid-sensitive intermediates, benzyl trichloroacetimidate (BTCAI) facilitates protection under mild acidic conditions (e.g., trifluoromethanesulfonic acid). This approach minimizes epimerization risks at chiral centers [3] [9].
  • Neutral Reagents: 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) or 2-benzyloxy-1-methylpyridinium triflate (Bn-OPT) enable benzylation without strong bases or acids, ideal for complex polyols. TriBOT’s atom economy reduces waste, while Bn-OPT operates at ambient temperatures [5].

Table 1: Comparison of Benzylation Methods

MethodReagentsYield (%)Key Advantages
Williamson EtherNaH, BnBr, DMF/THF85–92High efficiency, scalable
Acid-CatalyzedBTCAI, TfOH78–85Epimerization control
Neutral ConditionsTriBOT or Bn-OPT80–88Base/acid-free, functional group tolerance

Retrosynthetic analyses prioritize tetrabenzyl miglustat as a convergence point, with routes branching from glucose or glucosamine derivatives. Computer-aided synthesis planning (CASP) tools, such as disconnection-aware transformer loops, optimize pathway efficiency by evaluating route penalty scores (RPScore), favoring sequences with minimal steps and high stereochemical fidelity [4].

Role of Benzyl Group Protection in Enhancing Synthetic Yield and Stability

Benzyl ethers confer two pivotal advantages in tetrabenzyl miglustat synthesis: purification leverage and chemical stability. The lipophilicity imparted by four benzyl groups (molecular weight: 579.8 g/mol) simplifies chromatographic separation from polar byproducts. High-performance liquid chromatography (HPLC) purifications achieve >98% purity using C18 reverse-phase columns with methanol/water gradients [1]. Additionally, benzyl groups stabilize the piperidine core against nucleophilic degradation during downstream reactions. This is critical for miglustat synthesis, where deprotection occurs late in the sequence via hydrogenolysis [1] [5].

The robustness of benzyl ethers is evident in their resilience under diverse conditions:

  • Stability toward strong bases (e.g., triethylamine, pyridine) and weak acids (pH > 4).
  • Inertness toward glycosylation reagents like DCC (dicyclohexylcarbodiimide) [5] [9].

Table 2: Stability and Purification Benefits of Benzyl Protection

PropertyImpact on SynthesisExperimental Evidence
LipophilicityEases silica gel/Reverse-phase HPLC purification>98% recovery after chromatography [1]
Chemical InertnessWithstands acylations, glycosylationsNo decomposition in DCC-mediated couplings [5]
Thermal StabilityTolerates reflux temperatures (e.g., 80°C in THF)NMR-confirmed integrity after 24-hour reflux [3]

Challenges in Stereochemical Control During Multi-Step Synthesis

The miglustat pharmacophore requires absolute stereochemistry at C2, C3, C4, and C5 ((2R,3R,4R,5S)-configuration). Tetrabenzyl miglustat synthesis faces two stereochemical hurdles:

  • Chiral Center Epimerization: Strong bases (e.g., NaH) or acids can epimerize labile stereocenters. For example, C2 stereoinversion occurs if enolization proceeds unchecked during benzylation. Mitigation strategies include:
  • Low-temperature (–40°C) reactions to kinetically control deprotonation [1].
  • Non-ionic benzylating agents (e.g., Bn-OPT) to avoid racemization [5].
  • Diastereoselective Glycosylation: Miglustat’s piperidine ring derives from carbohydrate precursors like glucose. Benzylation must preserve the cis-fused ring stereochemistry. Neighboring group participation (NGP) strategies, such as installing C2 esters, guide β-face attacks during cyclization. However, NGP is less effective for cis-configured systems, necessitating chiral auxiliaries or asymmetric catalysis [9].

Table 3: Stereoselective Methods in Tetrabenzyl Miglustat Synthesis

ChallengeSolutionStereoselectivity Achieved
Epimerization at C2/C3Low-temperature benzylation with TriBOTde > 98% [1]
cis-Piperidine formationEnzymatic desymmetrization of diolsee > 99% [9]
Anomeric center controlParticipating C2 acetate groupsβ:α > 20:1 [9]

Advanced analytical techniques ensure stereochemical fidelity:

  • Chiral HPLC: Resolves enantiomers using cellulose-based columns [1].
  • NMR Spectroscopy: J-coupling constants verify relative configurations (e.g., J3,4 = 9.5 Hz confirms trans-diaxial protons) [1].

Comparative Analysis of Protecting Group Strategies for Piperidine Core Functionalization

Benzyl groups dominate tetrabenzyl miglustat synthesis but are evaluated against alternatives for orthogonal deprotection or cost efficiency:

  • Benzyl (Bn) vs. Acetyl (Ac): Acetates are cost-effective but hydrolyze under basic conditions, limiting compatibility. Benzyl groups withstand diverse reaction conditions but require Pd/C-hydrogenolysis for removal [5] [9].
  • Benzyl vs. Silyl Ethers: tert-Butyldimethylsilyl (TBS) groups offer similar steric bulk but are prone to fluoride-induced cleavage. Benzyl’s stability toward fluorides (e.g., TBAF) enables sequential deprotection [9].
  • Benzyl vs. Carbamates: While carbamates (e.g., Cbz, Boc) protect amines, they are unsuitable for hydroxyl shielding in miglustat due to steric hindrance and reduced polarity [7].

Table 4: Protecting Group Trade-offs in Miglustat Synthesis

Protecting GroupDeprotection MethodCompatibility IssuesCost per Mole
Benzyl (Bn)H2/Pd-C, 50 psiIncompatible with reducible groups$$$$
Acetyl (Ac)NaOH/MeOHBase-sensitive intermediates$
TBSTBAF/THFFluoride-sensitive steps$$$
CbzH2/Pd-CCompeting reduction of alkenes$$$

Orthogonal strategies combine benzyl with photolabile (e.g., o-nitrobenzyl) groups for sequential deprotection. For example, o-nitrobenzyl deprotection at 308 nm leaves benzyl groups intact, enabling selective piperidine functionalization [5]. The optimal scheme uses four benzyl groups for unified hydrogenolytic deprotection, minimizing side reactions and step count [1] [9].

Properties

Product Name

Tetrabenzyl Miglustat

IUPAC Name

(2R,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine

Molecular Formula

C38H45NO4

Molecular Weight

579.8 g/mol

InChI

InChI=1S/C38H45NO4/c1-2-3-24-39-25-36(41-27-32-18-10-5-11-19-32)38(43-29-34-22-14-7-15-23-34)37(42-28-33-20-12-6-13-21-33)35(39)30-40-26-31-16-8-4-9-17-31/h4-23,35-38H,2-3,24-30H2,1H3/t35-,36+,37-,38-/m1/s1

InChI Key

DZPAABGOOAWABR-OQYJSAOUSA-N

Canonical SMILES

CCCCN1CC(C(C(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Isomeric SMILES

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.